molecular formula C8H11Cl3N2 B11870974 1-(3-Chloropyridin-2-yl)cyclopropanamine dihydrochloride

1-(3-Chloropyridin-2-yl)cyclopropanamine dihydrochloride

Cat. No.: B11870974
M. Wt: 241.5 g/mol
InChI Key: DZZMMJQBZUHMJM-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C8H11Cl3N2. It is a derivative of cyclopropanamine, featuring a chloropyridinyl group attached to the cyclopropane ring.

Preparation Methods

The synthesis of 1-(3-Chloropyridin-2-yl)cyclopropanamine dihydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process.

Chemical Reactions Analysis

1-(3-Chloropyridin-2-yl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloropyridin-2-yl)cyclopropanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(3-Chloropyridin-2-yl)cyclopropanamine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H11Cl3N2

Molecular Weight

241.5 g/mol

IUPAC Name

1-(3-chloropyridin-2-yl)cyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C8H9ClN2.2ClH/c9-6-2-1-5-11-7(6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H

InChI Key

DZZMMJQBZUHMJM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC=N2)Cl)N.Cl.Cl

Origin of Product

United States

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